Benzeneacetic acid, a-amino-3,4-dichloro-, methylester Benzeneacetic acid, a-amino-3,4-dichloro-, methylester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16559133
InChI: InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3
SMILES:
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol

Benzeneacetic acid, a-amino-3,4-dichloro-, methylester

CAS No.:

Cat. No.: VC16559133

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetic acid, a-amino-3,4-dichloro-, methylester -

Specification

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
IUPAC Name methyl 2-(3,4-dichloroanilino)acetate
Standard InChI InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3
Standard InChI Key PTYVMTILBYVNQA-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNC1=CC(=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s IUPAC name, methyl 2-(3,4-dichloroanilino)acetate, reflects its core structure: a benzene ring with chlorine substituents at positions 3 and 4, an anilino group (-NH-C₆H₃Cl₂), and a methyl ester (-COOCH₃) at the α-position of the acetic acid backbone . The Standard InChI (InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3) and SMILES (COC(=O)CNC1=C(C=C(C=C1)Cl)Cl) representations confirm the spatial arrangement of atoms .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₉Cl₂NO₂
Molecular Weight234.08 g/mol
IUPAC NameMethyl 2-(3,4-dichloroanilino)acetate
CAS Number1218475-73-0
InChI KeySRIJGMLHUNVNAI-UHFFFAOYSA-N

Spectroscopic and Physicochemical Data

While explicit melting or boiling points are unavailable in public databases, the compound’s reactivity and solubility can be inferred from its functional groups. The electron-withdrawing chlorine atoms enhance the electrophilicity of the aromatic ring, while the ester group contributes to moderate polarity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of benzeneacetic acid, α-amino-3,4-dichloro-, methylester typically involves nitrobenzoic acid derivatives as starting materials. A multi-step process includes:

  • Nitration and Chlorination: Introduction of nitro and chloro groups to the benzene ring.

  • Reduction: Conversion of nitro (-NO₂) to amino (-NH₂) groups under controlled conditions (e.g., hydrogenation or catalytic reduction).

  • Esterification: Reaction with methanol in the presence of acid catalysts to form the methyl ester.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsTemperatureDurationYield
NitrationHNO₃, H₂SO₄0–5°C2–4 hrs~75%
ChlorinationCl₂, FeCl₃50–60°C6–8 hrs~80%
ReductionH₂, Pd/C or Sn/HCl85–110°C3–5 hrs~65%
EsterificationCH₃OH, H₂SO₄Reflux12 hrs~90%

Optimization Challenges

Key challenges include minimizing side reactions during chlorination and ensuring high regioselectivity. The use of FeCl₃ as a Lewis acid directs chloro groups to the 3- and 4-positions, while temperature control during reduction prevents over-hydrogenation.

Chemical Reactivity and Derivatives

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates reactions such as sulfonation and Friedel-Crafts alkylation, though steric hindrance from chlorine atoms may limit reactivity at the 2- and 5-positions.

Ester Hydrolysis and Functionalization

The methyl ester group can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/H₂O), enabling further derivatization. For example, amide formation via reaction with primary amines produces compounds with enhanced bioavailability .

Table 3: Common Derivatives

DerivativeStructureApplication
Hydrochloride saltMethyl 2-amino-2-(3,4-dichlorophenyl)acetate HClImproved solubility
Amide analog2-(3,4-Dichloroanilino)acetamideDrug candidates

Comparison with Related Compounds

Table 4: Structural and Functional Comparison

CompoundMolecular FormulaKey DifferencesApplications
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HClC₉H₁₀Cl₃NO₂Hydrochloride salt, enhanced solubilityPharmaceutical intermediates
3,4-Dichloro-DL-phenylglycine methyl esterC₉H₉Cl₂NO₂Glycine backbone, chiral centerAntimicrobial agents

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